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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluorophenol

Introduction: A Molecule of Strategic Importance

2-Chloro-5-fluorophenol is a halogenated aromatic compound of significant interest in the
fields of medicinal chemistry and materials science. As a substituted phenol, its chemical
behavior is dictated by the interplay of the hydroxyl group and the electron-withdrawing
properties of its chlorine and fluorine substituents. This guide, intended for researchers,
scientists, and drug development professionals, provides a comprehensive overview of its core
physicochemical properties. Understanding these characteristics is paramount for its effective
use as a pharmaceutical intermediate and a building block in complex organic synthesis.[1][2]
This document moves beyond a simple recitation of data, offering insights into the causal
relationships that define the molecule's behavior and providing robust, validated protocols for
its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. 2-Chloro-
5-fluorophenol is registered under CAS Number 3827-49-4.[3][4] Its molecular structure and
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key identifiers are summarized below.

Identifier Value Source
IUPAC Name 2-chloro-5-fluorophenol [31[5]
CAS Number 3827-49-4 [31[41[6]
Molecular Formula CeHaCIFO [3114]
Molecular Weight 146.55 g/mol [3B1141[5]
SMILES C1=CC(=C(C=C1F)0)ClI [3][5]

CMQOZIKIOASEIN-
InChl Key [3][5]
UHFFFAOYSA-N

The arrangement of the chloro and fluoro substituents on the phenol ring is critical to its
reactivity and physical properties, influencing everything from its acidity to its spectroscopic
signature.

Core Physicochemical Properties: A Quantitative
Overview

The utility of 2-Chloro-5-fluorophenol in a laboratory or industrial setting is fundamentally
governed by its physical and chemical properties. The following table consolidates the
experimentally determined and predicted values for its most critical parameters.
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Notes and
Property Value L. Source(s)
Implications
Clear colorless to pale
Appearance o At room temperature. [6][71[8]
yellow liquid
Boiling Point 183-185 °C Atmospheric pressure.  [6][7][9]
) Slightly denser than
Density ~1.4 g/cm?3 [1][10]
water.
Wide range reported,;
Flash Point 68.3-185°C handle with caution [61[71[10]
near heat.
Limits utility in simple
Water Solubility Slightly soluble aqueous media [6][71111]
without co-solvents.
Weakly acidic,
K 7.50+0.10 il dbv hal 6171
a influence alogen
P (Predicted) ) Y 9
substituents.
Indicates moderate
LogP (Octanol/Water) 2.44 lipophilicity, relevant [10]
for drug design.
Useful for rapid
Refractive Index 1.524 - 1.526 identity and purity [6][7119]

checks.

The Chemistry of Acidity: Understanding the pKa of
2-Chloro-5-fluorophenol

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide

ion. For 2-Chloro-5-fluorophenol, the predicted pKa of ~7.50 indicates it is a stronger acid

than phenol itself (pKa = 10).[6][12] This enhanced acidity is a direct consequence of the

electronic effects exerted by the chlorine and fluorine atoms.

Causality Behind Acidity:
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 Inductive Effect (-1): Both chlorine and fluorine are highly electronegative atoms. They exert a

strong electron-withdrawing inductive effect, pulling electron density away from the aromatic

ring through the sigma bonds. This effect helps to delocalize and stabilize the negative

charge on the phenoxide oxygen, making the corresponding phenol more acidic.[12]

o Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated

into the aromatic pi-system, a de-stabilizing effect for the phenoxide anion. However, for

halogens, the inductive effect (-I) is dominant over the resonance effect (+R).[12]

The net result is a stabilization of the 2-chloro-5-fluorophenoxide ion, which facilitates the

dissociation of the proton from the hydroxyl group and results in a lower pKa compared to

unsubstituted phenol.

Deprotonation
CsHs(CI)(F)OH

2-Chloro-5-fluorophenol
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Caption: Electronic effects governing the acidity of 2-Chloro-5-fluorophenol.
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Experimental Methodologies for Physicochemical
Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The
following sections detail validated methods for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric
Titration

This protocol provides a robust method for the experimental determination of the acid
dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent mixture (e.g., water/methanol) and
titrated with a standardized strong base (e.g., NaOH). The pKa is the pH at which the phenol is
exactly half-neutralized.

Methodology:

Preparation: Accurately weigh ~50 mg of 2-Chloro-5-fluorophenol and dissolve in 50 mL of
a 1:1 methanol/water solution.

« Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the
dissolved sample on a magnetic stirrer and immerse the pH electrode.

o Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small,
precise increments (e.g., 0.1 mL).

» Data Collection: Record the pH after each addition of titrant. Continue the titration well past
the equivalence point.

e Analysis: Plot the first derivative of the titration curve (ApH/AV vs. Volume of NaOH). The
peak of this curve corresponds to the equivalence point (V_eq). The pKa is the pH value
recorded when half of the equivalence point volume (V_eq / 2) of NaOH has been added.

Protocol: Determination of LogP via OECD 107 Shake-
Flask Method
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The n-octanol/water partition coefficient (LogP) is a critical measure of lipophilicity, essential for
predicting a drug's pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water at a constant temperature.
The concentration of the compound in each phase is measured to determine the partition
coefficient.

Methodology:

o Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking
them together for 24 hours, then allowing the layers to separate.

o Sample Preparation: Prepare a stock solution of 2-Chloro-5-fluorophenol in n-octanol.

e Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10
mL of the pre-saturated water.

o Equilibration: Shake the funnel vigorously for 5 minutes, then allow it to stand until the layers
have completely separated.

e Quantification: Carefully separate the two layers. Determine the concentration of 2-Chloro-5-
fluorophenol in both the n-octanol and water layers using a suitable analytical technique,
such as UV-Vis spectroscopy or HPLC.

o Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] /
[Concentration in Water]. LogP is the base-10 logarithm of P.

Spectroscopic and Safety Profile
Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is required for unambiguous structural confirmation
and purity assessment.
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Caption: A typical workflow for the spectroscopic analysis of 2-Chloro-5-fluorophenol.

o FT-IR Spectroscopy: An ATR-IR spectrum is available on PubChem, which can be used as a
reference.[5] Key expected signals include a broad O-H stretch (~3200-3600 cm~1) and C-Cl
(~700-800 cm~1) and C-F (~1000-1200 cm™1) stretches.

 NMR Spectroscopy: Studies have detailed the experimental and theoretical NMR spectra of
this compound.[13][14] The *H and *3C NMR spectra will show distinct splitting patterns and
chemical shifts resulting from the specific substitution pattern on the aromatic ring.

e Mass Spectrometry: Mass spectrometry will confirm the molecular weight (146.55 g/mol )
and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2
peaks in an approximate 3:1 ratio).[15]

Safety, Handling, and Storage

2-Chloro-5-fluorophenol is classified as a hazardous substance.
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e Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is irritating to the
eyes, respiratory system, and skin.[6][10]

» Handling: Always use in a well-ventilated area, preferably a chemical fume hood.[16] Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[10][16]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10]
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
[16]

Conclusion

2-Chloro-5-fluorophenol is a valuable chemical intermediate with a distinct set of
physicochemical properties defined by its halogenated phenolic structure. Its moderate acidity,
lipophilicity, and well-defined spectroscopic profile make it a versatile tool for synthetic
chemists. The protocols and data presented in this guide provide a robust framework for its
safe handling, characterization, and effective implementation in research and development
workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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